![molecular formula C25H20N2OS B5378733 1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole](/img/structure/B5378733.png)
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is a benzimidazole derivative that has a cinnamoyl and propenylthio group attached to it.
Mecanismo De Acción
The mechanism of action of 1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields. The compound exhibits various biological activities, making it a versatile compound for various research fields. However, the compound has some limitations for lab experiments. The compound has poor solubility in water, which limits its use in aqueous solutions. The compound also has limited stability, which requires careful storage and handling.
Direcciones Futuras
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has several potential future directions for research. The compound can be modified to improve its solubility and stability. The compound can also be modified to enhance its biological activities, making it more effective in cancer treatment and other applications. The compound can also be studied for its potential application in drug delivery systems, as the compound has been shown to exhibit good cell permeability. Additionally, the compound can be studied for its potential application in agriculture, as the compound has been shown to exhibit antimicrobial properties.
Métodos De Síntesis
The synthesis of 1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole involves a multi-step process that starts with the condensation of 2-aminobenzimidazole with cinnamaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-phenyl-2-propen-1-thiol in the presence of a base to obtain the final product.
Aplicaciones Científicas De Investigación
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has been shown to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The compound has been studied extensively for its potential application in cancer treatment. Studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[2-[(E)-3-phenylprop-2-enyl]sulfanylbenzimidazol-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c28-24(18-17-21-12-5-2-6-13-21)27-23-16-8-7-15-22(23)26-25(27)29-19-9-14-20-10-3-1-4-11-20/h1-18H,19H2/b14-9+,18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJFXIWJPMXCH-CFYUHYMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3N2C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

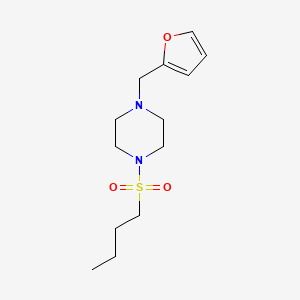
![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)
![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)
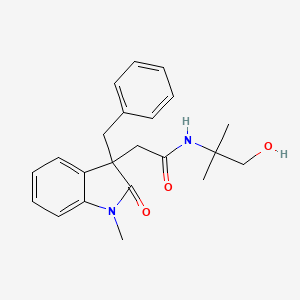
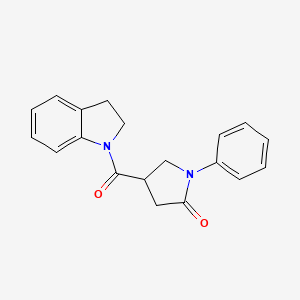
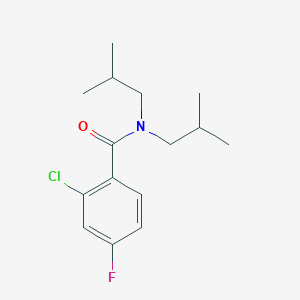
![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)
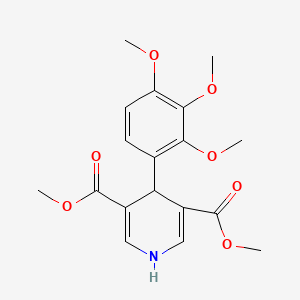

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5378741.png)